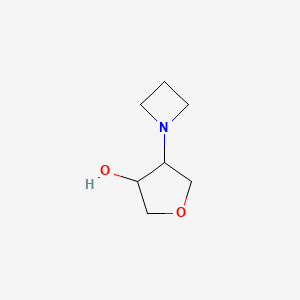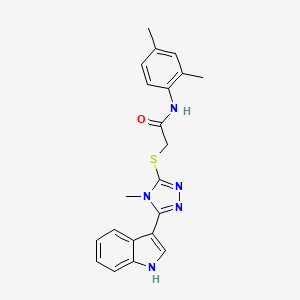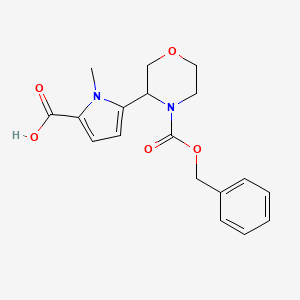
4-(Azetidin-1-yl)oxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidinones are four-membered cyclic amides, also known as beta-lactams . They are known for a wide range of biological activities, including anti-tubercular, anti-inflammatory, anti-tumor, anti-HIV, anti-parkinsonian, and anti-diabetic activities . They are also known as potent mechanism-based inhibitors of several enzymes .
Synthesis Analysis
Azetidinones can be synthesized through various methods. One common method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Molecular Structure Analysis
The molecular structure of azetidinones is characterized by a four-membered lactam ring . The simplest possible azetidinone is 2-azetidinone .Chemical Reactions Analysis
Azetidinone derivatives have been utilized in chemical synthesis, particularly in the construction of bicyclic beta-lactam carboxylic esters. These derivatives play a crucial role in tandem Ireland-Claisen rearrangement and ring-closing alkene metathesis processes.Physical And Chemical Properties Analysis
The physical and chemical properties of azetidinones can vary depending on the specific derivative. For example, azetidin-3-ol has a molecular weight of 73.09 g/mol .Scientific Research Applications
Suzuki Coupling for Aryloxetanes and Arylazetidines
A study by Duncton et al. (2008) presented an efficient approach to incorporate the oxetan-3-yl and azetidin-3-yl substituents into aromatic systems using a nickel-mediated alkyl-aryl Suzuki coupling. These substituents are recognized as privileged motifs within medicinal chemistry, indicating their significance in drug design and synthesis (Duncton et al., 2008).
Minisci Reaction for Heteroaryloxetanes and Heteroarylazetidines
Another method for introducing oxetan-3-yl and azetidin-3-yl groups into heteroaromatic bases was achieved through a radical addition method known as the Minisci reaction. Duncton et al. (2009) demonstrated this process's utility by applying it to heteroaromatic systems that have found important uses in drug discovery, such as EGFR inhibitors and antimalarial drugs (Duncton et al., 2009).
Beta-Lactam Inhibitors
Finke et al. (1995) described the stereospecific synthesis of several 4-[(4-carboxyphenyl)oxy]-3,3-dialkyl-1-[[(1-phenylalkyl)-amino]carbonyl]azetidin-2-ones, discussing their structure-activity relationships in terms of hydrolytic stability, inhibitory potency for human leukocyte elastase, and in vivo oral efficacy. This study underscores the role of azetidine derivatives in developing enzyme inhibitors (Finke et al., 1995).
Azetidin-2-ones as Synthons
Deshmukh et al. (2004) highlighted the use of azetidin-2-one, a four-membered cyclic lactam, as a versatile building block for synthesizing a variety of biologically significant compounds. This review provides insights into the methodologies based on the beta-lactam nucleus, emphasizing its role as a powerful building block in organic synthesis (Deshmukh et al., 2004).
Mechanism of Action
Target of Action
Azetidinones, a class of compounds to which 4-(azetidin-1-yl)oxolan-3-ol belongs, are known to inhibit several enzymes like human tryptase, chymase, thrombin, leukocyte elastase, human cytomegalovirus protease, and serine protease enzyme . These enzymes play crucial roles in various biological processes, including inflammation, blood clotting, and viral replication.
Mode of Action
For instance, they can inhibit the activity of certain enzymes, leading to a disruption in the biochemical pathways these enzymes are involved in .
Biochemical Pathways
They exhibit anti-tubercular, anti-inflammatory, anti-tumor, anti-HIV, anti-parkinsonian, and anti-diabetic activities . These activities suggest that azetidinones may affect multiple biochemical pathways, including those involved in inflammation, cell growth and proliferation, viral replication, neurotransmission, and glucose metabolism.
Result of Action
These effects could include inhibition of enzyme activity, disruption of cellular processes, and alteration of signaling pathways .
Action Environment
For instance, azetidinones are known to be hydrolytically vulnerable , suggesting that they may be sensitive to changes in environmental conditions.
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(azetidin-1-yl)oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-7-5-10-4-6(7)8-2-1-3-8/h6-7,9H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKVNJOKRJSBLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2COCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azetidin-1-yl)oxolan-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl N-[(1-methylpyrrol-3-yl)methyl]carbamate](/img/structure/B2997141.png)


![1-(2,6-Difluorophenyl)-2-[(4-methoxybenzyl)amino]-2-oxoethyl acetate](/img/structure/B2997144.png)
![5-bromo-2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2997145.png)




![methyl 2-[1-(1H-1,3-benzimidazol-2-ylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B2997153.png)
![3-cyclopropyl-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2997154.png)
![3-bromo-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2997158.png)
![(5'-chloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B2997160.png)
![2-cyclopropyl-5-ethyl-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2997162.png)